Trisilylamine

Catalog No.
S579167
CAS No.
13862-16-3
M.F
H9NSi3
M. Wt
107.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trisilylamine

CAS Number

13862-16-3

Product Name

Trisilylamine

Molecular Formula

H9NSi3

Molecular Weight

107.33 g/mol

InChI

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3

InChI Key

VOSJXMPCFODQAR-UHFFFAOYSA-N

SMILES

N([SiH3])([SiH3])[SiH3]

Synonyms

trisilylamine

Canonical SMILES

N([SiH3])([SiH3])[SiH3]

Trisilylamine (TSA), N(SiH₃)₃, is a liquid, single-source precursor for depositing high-purity silicon nitride (SiN) and silicon oxynitride (SiON) thin films. Its defining procurement characteristics are its complete absence of carbon and chlorine atoms and its pre-bonded silicon-nitrogen structure, which enables deposition processes at significantly lower temperatures compared to traditional methods. These features are critical for manufacturing advanced semiconductor devices where thermal budgets are constrained and film purity directly impacts performance and yield.

Substituting Trisilylamine with seemingly similar precursors introduces significant process and performance trade-offs. Carbon-containing aminosilanes like bis(tertiary-butylamino)silane (BTBAS) can introduce carbon impurities, with content potentially reaching 10% at lower deposition temperatures, compromising the film's dielectric properties. Traditional high-temperature (>700°C) methods using chlorosilanes, such as dichlorosilane (DCS) with ammonia, are incompatible with thermally sensitive device architectures and produce corrosive byproducts like ammonium chloride (NH₄Cl), leading to tool contamination and downtime. Trisilylamine circumvents these issues by providing a carbon-free, chlorine-free, single-source route to high-purity films at temperatures below 400°C, a critical advantage for advanced manufacturing nodes.

Enables Low-Temperature Deposition Below 400°C, Avoiding Damage to Sensitive Architectures

Trisilylamine enables the deposition of high-quality SiN films at temperatures between 100°C and 400°C, with a typical process window for PEALD being 300-400°C. This is a critical process advantage over conventional LPCVD methods using dichlorosilane (DCS) and ammonia, which require much higher temperatures, typically in the 700-850°C range, to achieve films with good stoichiometry.

Evidence DimensionTypical Deposition Temperature for High-Quality SiN Film
Target Compound Data100°C - 400°C (PEALD/PECVD)
Comparator Or BaselineDichlorosilane (DCS)/Ammonia System: 700°C - 850°C (LPCVD)
Quantified DifferenceEnables a reduction of at least 300-450°C in process temperature.
ConditionsPlasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical Vapor Deposition (LPCVD) processes.

A lower thermal budget is essential for fabricating advanced multi-layered devices, preventing damage to underlying structures and enabling the use of temperature-sensitive materials.

Delivers Carbon-Free Films, Eliminating Impurities from Organic Precursors

As a carbon-free molecule, Trisilylamine deposits SiN and SiON films with minimal carbon impurities, typically less than 3%. This offers a significant purity advantage over common carbon-containing precursors such as bis(tertiary-butylamino)silane (BTBAS) or tris(dimethylamino)silane (TDMAS), which can result in films with carbon content exceeding 10%, particularly at lower process temperatures. The absence of carbon leads to films with higher density and improved electrical performance.

Evidence DimensionCarbon Impurity Content in Deposited Film (at%)
Target Compound Data< 3%
Comparator Or BaselineBTBAS / TDMAS: >10%
Quantified DifferenceOver 70% reduction in carbon contamination compared to common organic precursors.
ConditionsPlasma Enhanced Chemical Vapor Deposition (PECVD) and Plasma Enhanced Atomic Layer Deposition (PEALD) of SiON films.

Eliminating carbon impurities is critical for achieving low leakage current, high breakdown voltage, and superior reliability in dielectric layers used in transistors and memory devices.

Simplifies Process Control as a Single-Source Precursor

Trisilylamine contains both silicon and nitrogen in a 3:1 ratio within a single molecule, allowing it to function as a single-source precursor for SiN deposition. This simplifies process logistics and control compared to conventional dual-source methods that require precise management of two separate gas flows, such as dichlorosilane (SiH₂Cl₂) and ammonia (NH₃). Using a single precursor eliminates the complexities of balancing gas ratios and pre-reactions, leading to more reproducible film properties and a wider process window.

Evidence DimensionNumber of Precursor Gas Lines Required
Target Compound Data1 (plus carrier/plasma gas)
Comparator Or BaselineDCS/Ammonia System: 2 (plus carrier gas)
Quantified Difference50% reduction in precursor gas delivery complexity.
ConditionsCVD/ALD reactor setup for silicon nitride deposition.

Simplifying the deposition process reduces capital equipment costs, improves process stability and run-to-run reproducibility, and lowers the total cost of ownership for manufacturing.

Produces Films with Lower Hydrogen Content Compared to Ammonia-Based Processes

Silicon nitride films deposited using Trisilylamine generally exhibit very low hydrogen content. In contrast, films deposited from ammonia (NH₃) and silane (SiH₄) mixtures by PECVD can contain large amounts of hydrogen (20-25 at. %), primarily in the form of N-H and Si-H bonds. While process conditions can be tuned, the inherent composition of Trisilylamine provides a pathway to denser, less hydrogenated films, which is correlated with improved etch resistance and stability.

Evidence DimensionTypical Hydrogen Content (at. %)
Target Compound DataLow (exact % varies with plasma conditions)
Comparator Or BaselineSilane/Ammonia PECVD: 20 - 25 at. %
Quantified DifferenceSignificantly lower H-content than standard SiH₄/NH₃ PECVD processes.
ConditionsPlasma-Enhanced Chemical Vapor Deposition (PECVD) of SiN:H films.

Lower hydrogen content typically leads to higher film density, improved thermal stability, lower wet etch rates, and better performance as a barrier layer.

Gate Spacers and Liners in Advanced CMOS Logic and Memory

The ability to deposit highly conformal, pure SiN films at temperatures below 400°C makes Trisilylamine a preferred choice for forming gate spacers and encapsulation liners in advanced FinFET and 3D NAND architectures. The low thermal budget prevents degradation of sensitive components like high-k metal gates (HKMG) and strained silicon.

High-Purity Barrier and Encapsulation Layers for Flexible Electronics

For temperature-sensitive substrates like polymers used in OLED displays and flexible electronics, Trisilylamine enables the deposition of dense, carbon-free SiN or SiON barrier layers. These films protect the active device layers from moisture and oxygen ingress without requiring high-temperature processing that would damage the substrate.

Simplified Manufacturing of High-Density SiN Films for Etch Stop and Hard Mask Applications

As a single-source precursor, Trisilylamine simplifies the manufacturing process for depositing SiN films used as etch stop layers and hard masks. The simplified process control and elimination of corrosive byproducts lead to higher yields and reduced tool maintenance, justifying its selection in high-volume manufacturing environments where process stability is paramount.

Void-Free Gap Fill of High-Aspect-Ratio Structures via Flowable CVD

In Flowable Chemical Vapor Deposition (FCVD) processes, Trisilylamine is used to form a liquid-like oligomer that can fill extremely narrow, high-aspect-ratio trenches without voids. This is critical for applications like Shallow Trench Isolation (STI) in modern ICs, where traditional CVD methods fail to provide complete, void-free filling.

Wikipedia

Trisilylamine

Dates

Last modified: 04-14-2024

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